molecular formula C12H19NO B181779 Tricyclo(3.3.1.13,7)decan-1-acetamide CAS No. 19026-73-4

Tricyclo(3.3.1.13,7)decan-1-acetamide

Cat. No. B181779
CAS RN: 19026-73-4
M. Wt: 193.28 g/mol
InChI Key: BWHDTKLVHSIHSQ-UHFFFAOYSA-N
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Description

Tricyclo(3.3.1.13,7)decan-1-acetamide, also known as TAC, is a cyclic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it an important tool for studying various physiological processes. In

Scientific Research Applications

Tricyclo(3.3.1.13,7)decan-1-acetamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. One notable use of Tricyclo(3.3.1.13,7)decan-1-acetamide is in the study of the GABA(A) receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to bind to the GABA(A) receptor with high affinity, making it a useful tool for investigating the structure and function of this receptor.

Mechanism Of Action

The mechanism of action of Tricyclo(3.3.1.13,7)decan-1-acetamide is not fully understood, but it is believed to involve interactions with specific amino acid residues in the target protein. Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to bind to the GABA(A) receptor at a site that is distinct from the site of action of benzodiazepines, which are commonly used drugs that also target this receptor. This suggests that Tricyclo(3.3.1.13,7)decan-1-acetamide may have unique effects on the receptor that could be useful for developing new drugs.

Biochemical And Physiological Effects

Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of GABAergic transmission, and inhibition of glutamatergic transmission. These effects are likely due to Tricyclo(3.3.1.13,7)decan-1-acetamide's interactions with the GABA(A) receptor and other proteins in the nervous system. Tricyclo(3.3.1.13,7)decan-1-acetamide has also been shown to have anticonvulsant and anxiolytic effects in animal models, suggesting that it may have therapeutic potential for treating neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using Tricyclo(3.3.1.13,7)decan-1-acetamide in lab experiments is its high affinity for the GABA(A) receptor, which allows for precise modulation of receptor function. Tricyclo(3.3.1.13,7)decan-1-acetamide is also relatively stable and easy to handle, making it a convenient tool for studying the nervous system. However, one limitation of using Tricyclo(3.3.1.13,7)decan-1-acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on Tricyclo(3.3.1.13,7)decan-1-acetamide and related compounds. One area of interest is the development of new drugs that target the GABA(A) receptor using Tricyclo(3.3.1.13,7)decan-1-acetamide as a starting point. Another area of research is the study of the effects of Tricyclo(3.3.1.13,7)decan-1-acetamide on other proteins in the nervous system, which could provide insight into its broader physiological effects. Additionally, there is potential for the use of Tricyclo(3.3.1.13,7)decan-1-acetamide in imaging and diagnostic applications, as it has been shown to bind to certain proteins that are overexpressed in cancer cells.

properties

CAS RN

19026-73-4

Product Name

Tricyclo(3.3.1.13,7)decan-1-acetamide

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-adamantyl)acetamide

InChI

InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14)

InChI Key

BWHDTKLVHSIHSQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N

Other CAS RN

19026-73-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Adamantaneacetic acid (11.7 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) during which time a highly exothermic reaction occurred. The reaction mixture was allowed to cool to room temperature and cold aqueous ammonia (250 ml) was added slowly. The 1-adamantaneacetamide was isolated as described in example 1 to yield 10.5 g, 90.6 %; mp 173.6-174.0° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C12H19NO: C, 74.63; H, 9.89; N, 7.25. Found: C, 74.36; H, 9.84; N, 7.15.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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